1-(2,4-Difluorophenyl)-4-methylpiperidine-2,6-dione
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Overview
Description
1-(2,4-Difluorophenyl)-4-methylpiperidine-2,6-dione is a chemical compound characterized by the presence of a difluorophenyl group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Difluorophenyl)-4-methylpiperidine-2,6-dione typically involves the reaction of 2,4-difluoroaniline with a suitable piperidine derivative under controlled conditions. One common method includes the use of a cyclization reaction where the difluoroaniline is reacted with a diketone in the presence of a catalyst to form the piperidine ring . The reaction conditions often require a solvent such as dichloromethane and a temperature range of 0-50°C.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of impurities and increasing the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Difluorophenyl)-4-methylpiperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, particularly with strong nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
1-(2,4-Difluorophenyl)-4-methylpiperidine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2,4-Difluorophenyl)-4-methylpiperidine-2,6-dione involves its interaction with specific molecular targets. The difluorophenyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A compound with a similar difluorophenyl group, used as an antifungal agent.
2,4-Difluorophenyl isocyanate: Another compound with a difluorophenyl group, used in the synthesis of various organic compounds.
Uniqueness
1-(2,4-Difluorophenyl)-4-methylpiperidine-2,6-dione is unique due to its specific piperidine ring structure combined with the difluorophenyl group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-4-methylpiperidine-2,6-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2NO2/c1-7-4-11(16)15(12(17)5-7)10-3-2-8(13)6-9(10)14/h2-3,6-7H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZBPDLRDYEBGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)N(C(=O)C1)C2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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